Ethyl 5-ethoxy-4-methyloxazole-2-carboxylate

描述

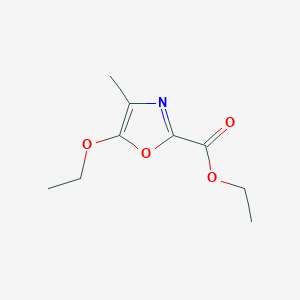

Chemical Structure: Ethyl 5-ethoxy-4-methyloxazole-2-carboxylate (CAS: 23429-04-1, molecular formula: C₉H₁₃NO₄, molecular weight: 199.20 g/mol) is a heterocyclic oxazole derivative featuring an ethoxy group at position 5, a methyl group at position 4, and an ethyl ester at position 2 . It is a key intermediate in synthesizing bioactive molecules, including pyridoxine (vitamin B₆) derivatives, as noted in pharmaceutical applications .

Physical Properties: Limited data are available for this compound.

Structure

3D Structure

属性

IUPAC Name |

ethyl 5-ethoxy-4-methyl-1,3-oxazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4/c1-4-12-8(11)7-10-6(3)9(14-7)13-5-2/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRKGFMROBZFIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=C(O1)C(=O)OCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-ethoxy-4-methyloxazole-2-carboxylate typically involves the cyclization of β-hydroxy amides to oxazolines using reagents like DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor . These reagents enable a mild and highly efficient cyclization process .

Industrial Production Methods

the general approach involves the use of cost-effective and thermally stable catalysts to ensure high yield and purity .

化学反应分析

Reaction Conditions:

| Component | Molar Ratio | Temperature | Time | Yield |

|---|---|---|---|---|

| N-ethoxalyl-α-aminopropionic acid ethyl ester | 1 | 60–90°C | 3–6 h | ~93.5% |

| POCl₃ | 1–2 | |||

| Et₃N | 4–6 | |||

| DMAP | 0.05–1 |

Key Observations :

-

DMAP reduces reaction time by 50% compared to traditional methods .

-

The crude product achieves >97% purity (GC), with final yields reaching 93.5% after distillation .

Hydrolysis and Decarboxylation

The ethyl ester undergoes hydrolysis in the presence of acetic acid and p-toluenesulfonic acid (p-TsOH) in toluene at 90°C, leading to decarboxylation and forming 5-ethoxy-4-methyloxazole .

Reaction Pathway:

-

Hydrolysis : Cleavage of the ester group.

-

Decarboxylation : Elimination of CO₂ to yield the oxazole core.

Experimental Data :

| Reagent | Amount (mol) | Temperature | Time | Yield |

|---|---|---|---|---|

| Acetic acid | 1.5 | 90°C | 3 h | 93.5% |

| p-TsOH | 0.05 | |||

| Toluene (solvent) | 20 mL |

Byproducts :

Downstream Reactivity of 5-Ethoxy-4-methyloxazole

While not directly involving the ethyl ester, the hydrolyzed product 5-ethoxy-4-methyloxazole participates in Diels-Alder reactions with dienophiles to form pyridine derivatives. This reactivity is critical for synthesizing bioactive molecules like pyridoxine (vitamin B₆) analogs .

Example Diels-Alder Reactions:

Mechanistic Insight :

-

Reactions proceed via heterodiene synthesis , where the oxazole acts as a diene.

-

Aromatization of intermediates often involves acid-mediated elimination of water or CO₂ .

Table 2: Hydrolysis Byproducts

| Byproduct | Yield (Area Norm.) | Conditions |

|---|---|---|

| N-formylalanine ethyl ester | 4.1% | 90°C, 3 h, p-TsOH |

科学研究应用

Medicinal Chemistry

Ethyl 5-ethoxy-4-methyloxazole-2-carboxylate has garnered attention for its potential therapeutic applications, particularly due to its biological activity as an enzyme inhibitor.

Mechanism of Action:

The compound acts by binding to the active sites of specific enzymes, inhibiting their function. This mechanism is crucial in drug development, especially for conditions where enzyme inhibition is beneficial.

Biological Activity:

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 μM to 50 μM. This suggests its potential as a chemotherapeutic agent.

| Compound | IC50 (μM) |

|---|---|

| This compound | 10 - 50 |

| Control (e.g., Doxorubicin) | 0.5 - 1 |

Anti-inflammatory Properties

Studies have shown that this compound can reduce the production of pro-inflammatory cytokines. At concentrations as low as 10 μM, it significantly decreases levels of TNF-α and IL-1β in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential for treating inflammatory diseases.

Antibacterial Activity

In vitro studies have demonstrated promising antibacterial properties against multi-drug resistant bacteria, particularly Gram-positive strains. The compound's effectiveness is attributed to its ability to disrupt bacterial metabolic processes.

Case Studies

Case Study 1: Synthesis and Testing

A recent study involved synthesizing this compound through cycloaddition reactions with dienophiles. The derivatives produced were tested for their ability to inhibit specific enzymes linked to cancer progression, demonstrating enhanced biological activity compared to the parent compound.

Case Study 2: Anti-bacterial Activity

In a clinical study focusing on multi-drug resistant bacterial infections, this compound showed significant antibacterial effects, suggesting its potential role in developing new antibiotics.

作用机制

相似化合物的比较

Comparison with Structural Analogs

The compound belongs to a broader class of oxazole and thiazole carboxylates. Below is a systematic comparison with structurally similar compounds:

Oxazole-Based Carboxylates

(a) Ethyl 2-methyloxazole-4-carboxylate (CAS: 177760-52-0)

- Key Differences : Lacks substituents at positions 4 and 5; methyl group at position 2 instead of 3.

- Similarity Score : 0.88 (based on structural overlap) .

(b) Ethyl 5-methyloxazole-4-carboxylate (Unspecified CAS)

- Impact : Altered electronic effects due to the absence of an ethoxy group, which may influence solubility and metabolic stability.

- Similarity Score : 0.84 .

(c) Ethyl 2-chloro-4-methyloxazole-5-carboxylate (CAS: Not specified)

Thiazole-Based Carboxylates

(a) Ethyl 4-methyl-2-(2-methoxyphenyl)thiazole-5-carboxylate (CAS: 82875-48-7)

- Key Differences : Thiazole ring (sulfur at position 1) replaces oxazole; methoxyphenyl group at position 2.

- The methoxyphenyl group adds lipophilicity, altering pharmacokinetic properties .

(b) Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

Ester Variants

(a) Methyl 2-methyloxazole-4-carboxylate (CAS: 460081-20-3)

- Key Differences : Methyl ester instead of ethyl ester.

Data Table: Structural and Functional Comparison

| Compound Name | CAS Number | Molecular Formula | Substituents (Positions) | Key Functional Differences | Similarity Score |

|---|---|---|---|---|---|

| Ethyl 5-ethoxy-4-methyloxazole-2-carboxylate | 23429-04-1 | C₉H₁₃NO₄ | 5-ethoxy, 4-methyl | Reference compound | — |

| Ethyl 2-methyloxazole-4-carboxylate | 177760-52-0 | C₇H₉NO₃ | 2-methyl | Higher reactivity | 0.88 |

| Ethyl 5-methyloxazole-4-carboxylate | N/A | C₈H₁₁NO₃ | 5-methyl | Lower polarity | 0.84 |

| Ethyl 4-methyl-2-(2-methoxyphenyl)thiazole-5-carboxylate | 82875-48-7 | C₁₅H₁₇NO₃S | Thiazole, methoxyphenyl | Enhanced bioactivity | N/A |

生物活性

Ethyl 5-ethoxy-4-methyloxazole-2-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, including enzyme inhibition, cytotoxic effects, and potential therapeutic applications.

This compound has the molecular formula and a molecular weight of 183.20 g/mol. Its structure features an ethoxy group, which enhances its reactivity and biological properties compared to similar compounds.

The compound primarily acts as an enzyme inhibitor , binding to the active sites of various enzymes, thereby preventing substrate binding and subsequent catalytic activity. This mechanism is crucial for its potential applications in drug development, particularly against diseases where enzyme inhibition is beneficial .

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to interact with enzymes linked to inflammatory responses, suggesting a role in anti-inflammatory therapies.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values ranging from 10 μM to 50 μM across different assays, indicating its potential as a chemotherapeutic agent .

| Compound | IC50 (μM) |

|---|---|

| This compound | 10 - 50 |

| Control (e.g., Doxorubicin) | 0.5 - 1 |

Anti-inflammatory Activity

Studies have shown that this compound can reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). At concentrations as low as 10 μM, it significantly decreased levels of TNF-α and IL-1β, highlighting its potential for treating inflammatory diseases .

Case Studies

- Anti-bacterial Activity : In a study examining multi-drug resistant bacterial infections, this compound exhibited promising anti-bacterial properties, particularly against Gram-positive bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial metabolic processes .

- Synthesis and Testing : A recent synthesis of this compound involved cycloaddition reactions with dienophiles, leading to derivatives with enhanced biological activity. These derivatives were tested for their ability to inhibit specific enzymes linked to cancer progression .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other oxazole derivatives:

| Compound | Biological Activity | Notes |

|---|---|---|

| Ethyl 4-methyloxazole-5-carboxylate | Moderate cytotoxicity | Less potent than ethyl 5-ethoxy derivative |

| 5-Methyloxazole | Low enzyme inhibition | Limited therapeutic applications |

常见问题

Q. What are the established synthetic routes for ethyl 5-ethoxy-4-methyloxazole-2-carboxylate?

this compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, halogenated oxazole precursors (e.g., bromine at position 5) can undergo substitution with ethoxide under reflux conditions in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane. Reaction optimization requires precise control of temperature (60–80°C) and stoichiometric ratios to minimize side products like hydrolyzed esters or over-oxidized derivatives. Analytical techniques such as TLC and GC-MS are critical for monitoring progress .

Q. How is this compound characterized in synthetic workflows?

Post-synthesis characterization employs:

- NMR spectroscopy : H and C NMR in deuterated solvents (e.g., CDCl) to confirm substitution patterns and ester/ethoxy group integrity.

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% target compound).

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 256.12 for CHNO). Cross-referencing with spectral databases (e.g., PubChem) ensures consistency .

Q. What safety protocols are recommended for handling this compound?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Refrigerate (2–8°C) in airtight containers away from oxidizers and moisture. Electrostatic discharge precautions are mandatory during transfer .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Catalyst screening : Test Lewis acids (e.g., ZnCl) or phase-transfer catalysts to enhance substitution efficiency.

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar alternatives to balance reaction rate and byproduct formation.

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while maintaining >90% yield .

Q. What methodologies resolve structural ambiguities in X-ray crystallography data for oxazole derivatives?

- SHELX refinement : Use SHELXL for high-resolution data (≤1.0 Å) to refine anisotropic displacement parameters and hydrogen atom positions.

- Twinned data handling : Apply HKLF 5 format in SHELXL for twin-law corrections in cases of pseudo-merohedral twinning.

- Validation tools : Check PLATON for missed symmetry and R1/Rfactor consistency (<5% discrepancy) .

Q. How should researchers design bioactivity studies to evaluate this compound’s therapeutic potential?

- In vitro assays : Screen against kinase enzymes (e.g., EGFR, MAPK) using fluorescence polarization assays.

- Cell-based models : Administer doses (1–100 µM) to cancer cell lines (e.g., HeLa, MCF-7) and measure IC via MTT assays.

- Contradiction analysis : If discrepancies arise between enzyme inhibition and cellular activity, investigate membrane permeability (logP) or efflux pump interactions using Caco-2 monolayers .

Q. How can contradictory reactivity data in substitution reactions be analyzed?

- Byproduct profiling : Use LC-MS/MS to identify side products (e.g., ester hydrolysis or ring-opening derivatives).

- Computational modeling : Perform DFT calculations (Gaussian 16, B3LYP/6-31G*) to compare activation energies of competing pathways.

- Kinetic studies : Monitor reaction progress via in-situ IR spectroscopy to detect intermediates and optimize time-dependent quenching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。